molecular formula C13H17N3O3 B14834488 3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide

3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide

Cat. No.: B14834488
M. Wt: 263.29 g/mol
InChI Key: WGSAARHNNQASGP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups at the 2 and 4 positions of the pyridine ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with a nucleophile.

    Formation of the Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the pyridine ring with an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the cyclopropoxy group or the carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide is unique due to the presence of the cyclopropoxy group and the specific arrangement of the carboxamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

3-cyclopropyloxy-2-N,2-N,4-N-trimethylpyridine-2,4-dicarboxamide

InChI

InChI=1S/C13H17N3O3/c1-14-12(17)9-6-7-15-10(13(18)16(2)3)11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17)

InChI Key

WGSAARHNNQASGP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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